molecular formula C12H13Cl3O3 B8560072 6-(2,4,5-Trichlorophenoxy) hexanoic acid

6-(2,4,5-Trichlorophenoxy) hexanoic acid

Cat. No. B8560072
M. Wt: 311.6 g/mol
InChI Key: HDRONQSFOWXPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166440B2

Procedure details

First, 987 mg (5 mmol) of 2,4,5-trichlorophenol (III) and 1.04 g (7.5 mmol) of anhydrous potassium carbonate were added to 8 ml of anhydrous dimethyl formamide and the mixture was stirred. Then, 1.67 g (7.5 mmol) of 6-bromohexanoic acid ethyl ester was added thereto, and the mixture was stirred at 60° C. for 16 hours. After the reaction was completed, the solvent was concentrated under reduced pressure. The residue was extracted with dichloromethane, washed with water, and was then concentrated under reduced pressure to dryness. The residue was dissolved in a mixed solution of 10 ml of dioxane and 12.5 ml of methanol, and 2.5 ml of 10 N sodium hydroxide was added thereto with stirring. The mixture was stirred at room temperature for 6 hours. After the reaction was completed, 5 ml of water was added to the mixture and neutralized with 6 N hydrochloric acid. The solvent was evaporated under reduced pressure to dryness, 1 N hydrochloric acid was added to the residue and the residue was extracted with chloroform. After washing with water, the residue was concentrated under reduced pressure to dryness and was powdered using a mixed solution of hexane and ether to obtain 6-(2,4,5-trichlorophenoxy) hexanoic acid (Ia) (hereinafter, referred to as “compound (Ia)”) in an amount of 1.32 g (yield: 85%).
Quantity
987 mg
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[OH:10].C(=O)([O-])[O-].[K+].[K+].C([O:19][C:20](=[O:27])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]Br)C>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[O:10][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][C:20]([OH:27])=[O:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
987 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)O
Name
Quantity
1.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.67 g
Type
reactant
Smiles
C(C)OC(CCCCCBr)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixed solution of 10 ml of dioxane and 12.5 ml of methanol, and 2.5 ml of 10 N sodium hydroxide
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
5 ml of water was added to the mixture and neutralized with 6 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure to dryness, 1 N hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
WASH
Type
WASH
Details
After washing with water
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated under reduced pressure to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCCCCC(=O)O)C=C(C(=C1)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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